4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one
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Overview
Description
4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is a chemical compound belonging to the class of coumarins Coumarins are a group of naturally occurring compounds found in many plants and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one typically involves the reaction of 4,8-dimethyl-7-hydroxycoumarin with 1-oxo-1-phenylpropan-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,8-dimethyl-7-hydroxycoumarin: A precursor in the synthesis of the target compound.
1-oxo-1-phenylpropan-2-yl chloride: Another precursor used in the synthesis.
3-hexyl-4,8-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one: A structurally similar compound with different substituents.
Uniqueness
4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H18O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4,8-dimethyl-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one |
InChI |
InChI=1S/C20H18O4/c1-12-11-18(21)24-20-13(2)17(10-9-16(12)20)23-14(3)19(22)15-7-5-4-6-8-15/h4-11,14H,1-3H3 |
InChI Key |
YQOTWQCDYLHMRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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